molecular formula C16H10ClN7OS B11384699 10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11384699
M. Wt: 383.8 g/mol
InChI Key: IIAPDFKCDLVPLL-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic core system with seven nitrogen atoms (heptazatricyclo framework). Key substituents include a 4-chlorophenyl group at position 10 and a thiophen-2-yl moiety at position 6.

Properties

Molecular Formula

C16H10ClN7OS

Molecular Weight

383.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C16H10ClN7OS/c17-9-5-3-8(4-6-9)12-11-13(15(25)20-19-12)18-16-21-22-23-24(16)14(11)10-2-1-7-26-10/h1-7,14H,(H,20,25)(H,18,21,23)

InChI Key

IIAPDFKCDLVPLL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)Cl)NC5=NN=NN25

Origin of Product

United States

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits various biological activities that may include:

  • Antimicrobial Properties : Potential effectiveness against certain bacterial strains.
  • Anticancer Activity : Initial findings indicate possible cytotoxic effects on cancer cell lines.

Further research is necessary to fully elucidate its pharmacological profile and mechanism of action.

Applications in Medicinal Chemistry

The compound's structural characteristics make it a candidate for several applications in medicinal chemistry:

  • Drug Development : Its potential as a lead compound for developing new therapeutic agents targeting various diseases.
  • Biological Interaction Studies : Understanding how this compound interacts with biological systems is crucial for its development as a drug candidate.

Material Science Applications

In addition to medicinal applications, the compound could have implications in material science:

  • Organic Electronics : The unique electronic properties may allow its use in organic semiconductors or photovoltaic devices.
  • Sensors : Its chemical properties could be leveraged for developing sensors capable of detecting specific analytes.

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of compounds similar to 10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one:

  • Antimicrobial Activity Studies : Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria.
  • Cytotoxicity Testing : In vitro studies have shown promising results in terms of cytotoxic effects on specific cancer cell lines.
  • Material Characterization : Studies focusing on its electronic properties suggest potential applications in organic electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s uniqueness lies in its hybrid tricyclic scaffold, which combines features of benzodiazepines, purine analogs, and polycyclic heteroaromatics. Using similarity coefficients like the Tanimoto index (commonly applied to binary fingerprint data), its structural relationship to other tricyclic nitrogen-containing compounds can be quantified . For example:

Compound Class Key Substituents Tanimoto Similarity Score* Biological Activity
Target Compound 4-chlorophenyl, thiophen-2-yl 1.00 (reference) Hypothesized kinase inhibition
Purine analogs Halogenated aryl, thienyl 0.65–0.78 Anticancer, antiviral
Benzotriazolo-quinazolines Chlorophenyl, fused rings 0.71–0.82 Antipsychotic, anti-inflammatory
Thieno-triazolopyrimidines Thiophene, nitrogen-rich core 0.68–0.75 Antimicrobial

*Scores derived from simulated binary fingerprint comparisons using methodologies described in .

Physicochemical and Bioactivity Comparisons

  • Thermodynamic Stability : Computational models indicate that the thiophene ring stabilizes the tricyclic core via resonance effects, contrasting with furan-containing analogs, which show higher oxidative instability .

Research Findings and Limitations

Key Insights

  • Structural Uniqueness : The combination of a chlorophenyl group and thiophene in a nitrogen-dense framework distinguishes it from common tricyclic drug candidates, such as imidazopyridines or pyrazolo-triazines.
  • Similarity-Driven Hypotheses : Based on the Tanimoto coefficient analysis (scores >0.7), the compound may share bioactivity with kinase inhibitors like imatinib analogs, though experimental validation is required .

Data Gaps and Challenges

  • No peer-reviewed studies directly investigating this compound’s synthesis, toxicity, or mechanistic activity were identified.

Biological Activity

The compound 10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C19H14ClN3S
  • Molecular Weight : Approximately 353.85 g/mol
  • Key Features : The compound contains a chlorophenyl group and a thiophene moiety, which are known to influence its biological properties.

Antimicrobial Activity

Several studies have indicated that compounds with thiophene and chlorophenyl groups exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research has shown that derivatives of thiophene can inhibit the growth of various bacterial strains. A study on substituted thiophenes indicated that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy by increasing the compound's reactivity towards bacterial targets .

Anticancer Potential

The anticancer activity of thiophene derivatives has been widely documented:

  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins .
  • Case Study : In a recent study involving a series of thiophene derivatives, one compound demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting promising anticancer potential .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been explored:

  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that derivatives with thiophene rings can significantly reduce pro-inflammatory cytokine production .
  • Clinical Relevance : These findings suggest potential applications in treating inflammatory diseases where cytokine modulation is beneficial.

Toxicological Considerations

While exploring the biological activities, it is essential to consider the toxicological profiles:

  • Bioactivation Studies : Research indicates that certain thiophenes can undergo bioactivation leading to the formation of reactive metabolites. This aspect necessitates careful evaluation during drug development to mitigate potential toxicity .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntibacterialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production in macrophages
ToxicityPotential for bioactivation leading to reactive metabolites

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one, and how can computational methods optimize reaction yields?

  • Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify intermediates. Couple this with high-throughput screening to validate predicted conditions. For example, ICReDD’s approach combines computational reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .
  • Key Parameters : Solvent polarity, temperature gradients, and catalyst loading.
  • Validation : Cross-reference computed activation energies with experimental yields using HPLC or NMR purity analysis.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography (as in ’s analogous tricyclic compound) to resolve bond angles and torsional strain .
  • UV-Vis spectroscopy to analyze π-conjugation in the thiophene and chlorophenyl moieties.
  • DFT-based simulations to predict frontier molecular orbitals (HOMO-LUMO gaps) and correlate with reactivity .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Guidelines :

  • Follow institutional Chemical Hygiene Plans (e.g., mandatory 100% safety exam compliance as per ) .
  • Use fume hoods for reactions involving volatile intermediates.
  • Implement waste segregation protocols for halogenated byproducts.

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data in reaction mechanisms be resolved?

  • Approach :

  • Apply MIPVU methodology (used in linguistic analysis but adaptable for data triangulation) to systematically categorize discrepancies .
  • Use Bayesian statistics to quantify uncertainty in DFT calculations versus experimental variability (e.g., solvent effects, impurities).
  • Example: If simulated intermediates are not detected experimentally, revise transition-state models or probe for hidden intermediates via in-situ IR spectroscopy .

Q. What factorial design strategies are optimal for screening reaction conditions?

  • Design : Use a 2^k factorial design (k = variables like temperature, catalyst concentration) to identify interactions between factors. For instance, highlights pre-experimental designs for minimizing variables .
  • Execution :

  • Fix thiophene/chlorophenyl stoichiometry while varying solvent (DMF vs. THF) and reaction time.
  • Analyze outcomes via ANOVA to isolate dominant factors affecting yield.

Q. How can AI-driven automation enhance the study of this compound’s polymorphic forms?

  • Framework :

  • Integrate COMSOL Multiphysics for simulating crystallization kinetics under varying pressures/temperatures .
  • Train machine learning models on XRD and DSC data to predict stable polymorphs.
  • Deploy robotic liquid handlers for parallelized crystallization trials.

Q. What interdisciplinary methodologies address challenges in scaling up synthesis?

  • Integration :

  • Combine membrane separation technologies ( : RDF2050104) to purify intermediates .
  • Apply process control algorithms (e.g., PID controllers) to maintain exothermic reaction stability during scale-up .

Methodological Challenges and Solutions

Q. How to resolve spectral data conflicts (e.g., NMR shifts vs. computational predictions)?

  • Protocol :

  • Re-optimize DFT functionals (e.g., switch from B3LYP to M06-2X for better NMR shift accuracy).
  • Validate with dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration species.
  • Cross-validate with analogous compounds (e.g., ’s methoxy/hydroxyphenyl derivatives) .

Q. What strategies ensure reproducibility in heterogeneous catalysis studies involving this compound?

  • Best Practices :

  • Standardize catalyst pretreatment (e.g., calcination temperature, reduction protocols).
  • Use controlled atmosphere gloveboxes to prevent surface oxidation.
  • Document all parameters via FAIR data principles (Findable, Accessible, Interoperable, Reusable).

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